molecular formula C15H21NO4S B15174041 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine CAS No. 918871-26-8

4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine

Cat. No.: B15174041
CAS No.: 918871-26-8
M. Wt: 311.4 g/mol
InChI Key: GTWFZZDUIKKXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine is a complex organic compound that features a morpholine ring attached to a benzene sulfonyl group, which is further substituted with an ethenyl group and a propan-2-yl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the benzene sulfonyl precursor. This precursor is then subjected to a series of reactions to introduce the ethenyl and propan-2-yl ether groups. The final step involves the formation of the morpholine ring. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction of the sulfonyl group may produce thiols.

Scientific Research Applications

4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and morpholine ring may facilitate binding to these targets, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}piperidine
  • 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}thiomorpholine
  • 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}azetidine

Uniqueness

The uniqueness of 4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine lies in its specific combination of functional groups and structural features. The presence of the morpholine ring, along with the ethenyl and propan-2-yl ether groups, provides distinct chemical properties and potential for diverse applications compared to its similar compounds.

Properties

CAS No.

918871-26-8

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C15H21NO4S/c1-4-13-11-14(5-6-15(13)20-12(2)3)21(17,18)16-7-9-19-10-8-16/h4-6,11-12H,1,7-10H2,2-3H3

InChI Key

GTWFZZDUIKKXJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.